Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate

Vue d'ensemble

Description

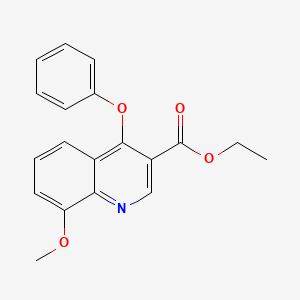

Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate is an organic compound with the molecular formula C19H17NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate typically involves the reaction of 8-methoxyquinoline-3-carboxylic acid with phenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then esterified using ethyl chloroformate to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring into a dihydroquinoline derivative.

Substitution: The phenoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylic acid derivatives, while reduction can produce dihydroquinoline compounds.

Applications De Recherche Scientifique

Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: The compound has potential as a fluorescent probe for studying biological systems.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.

Industry: It is used in the development of new materials with unique optical and electronic properties.

Mécanisme D'action

The mechanism of action of Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with enzymes and receptors, modulating their activity and affecting various cellular pathways.

Comparaison Avec Des Composés Similaires

Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

- Ethyl 4,6,8-trichloroquinoline-3-carboxylate

- Ethyl 4-phenoxyquinoline-3-carboxylate

- Ethyl 8-methoxyquinoline-3-carboxylate

These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity

Activité Biologique

Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, which is known for diverse biological activities. The structural components contribute to its pharmacological profile, including:

- Quinoline Core : A bicyclic structure that enhances biological interactions.

- Methoxy Group : Often increases lipophilicity, aiding in cellular permeability.

- Phenoxy Group : Can modulate receptor interactions and increase selectivity.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various pathogens. For instance:

- In vitro Studies : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest a broad-spectrum antimicrobial potential, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The compound's anticancer properties have also been investigated. In various cancer cell lines, this compound exhibited cytotoxic effects:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : Interaction with various receptors such as c-Met and EGF has been observed, leading to altered signaling pathways that affect cell growth and survival .

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells can lead to apoptosis, particularly in cancer cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound retained activity against multidrug-resistant strains, highlighting its potential as a therapeutic agent in combating antibiotic resistance .

Study on Anticancer Effects

In another investigation, the compound was tested in vivo using xenograft models of human tumors. Treatment with this compound resulted in significant tumor reduction compared to controls, with minimal toxicity observed in normal tissues. This suggests a favorable therapeutic index .

Propriétés

IUPAC Name |

ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-3-23-19(21)15-12-20-17-14(10-7-11-16(17)22-2)18(15)24-13-8-5-4-6-9-13/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVRZRQVJFHSHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1OC3=CC=CC=C3)C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331580 | |

| Record name | ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477847-18-0 | |

| Record name | ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.